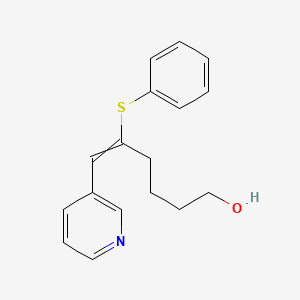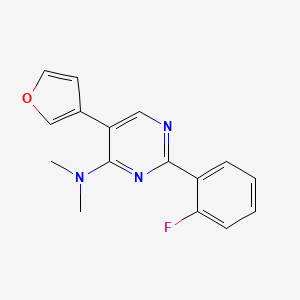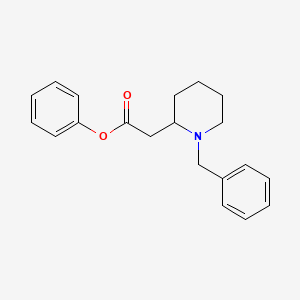
2-Naphthalenecarboxaldehyde, 5,6,8-trimethoxy-4-(2-propenyloxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Naphthalenecarboxaldehyde, 5,6,8-trimethoxy-4-(2-propenyloxy)- is a complex organic compound with the molecular formula C17H18O5. This compound is characterized by its naphthalene core, which is substituted with methoxy and propenyloxy groups. It is used in various scientific research fields due to its unique chemical properties.
准备方法
The synthesis of 2-Naphthalenecarboxaldehyde, 5,6,8-trimethoxy-4-(2-propenyloxy)- typically involves multi-step organic reactions. One common method includes the alkylation of 2-naphthalenecarboxaldehyde with appropriate reagents to introduce the methoxy and propenyloxy groups. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve large-scale batch reactors and continuous flow systems to optimize the synthesis process.
化学反应分析
2-Naphthalenecarboxaldehyde, 5,6,8-trimethoxy-4-(2-propenyloxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and propenyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include acidic or basic catalysts, specific temperatures, and controlled reaction times. The major products formed depend on the type of reaction and the reagents used.
科学研究应用
2-Naphthalenecarboxaldehyde, 5,6,8-trimethoxy-4-(2-propenyloxy)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Naphthalenecarboxaldehyde, 5,6,8-trimethoxy-4-(2-propenyloxy)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and the biological context.
相似化合物的比较
2-Naphthalenecarboxaldehyde, 5,6,8-trimethoxy-4-(2-propenyloxy)- can be compared with other similar compounds, such as:
2-Naphthalenecarboxaldehyde: Lacks the methoxy and propenyloxy groups, making it less versatile in certain reactions.
5,6,8-Trimethoxy-2-naphthaldehyde: Similar but lacks the propenyloxy group, affecting its reactivity and applications.
4-(2-Propenyloxy)-2-naphthaldehyde: Similar but lacks the methoxy groups, influencing its chemical properties and uses. The uniqueness of 2-Naphthalenecarboxaldehyde, 5,6,8-trimethoxy-4-(2-propenyloxy)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
828933-01-3 |
|---|---|
分子式 |
C17H18O5 |
分子量 |
302.32 g/mol |
IUPAC 名称 |
5,6,8-trimethoxy-4-prop-2-enoxynaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C17H18O5/c1-5-6-22-14-8-11(10-18)7-12-13(19-2)9-15(20-3)17(21-4)16(12)14/h5,7-10H,1,6H2,2-4H3 |
InChI 键 |
AJRRNXKJFONAHN-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C2=C1C=C(C=C2OCC=C)C=O)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{4-[(Pyridin-3-yl)ethynyl]phenyl}methanol](/img/structure/B14219171.png)

![N'-cyclooctyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14219186.png)






![4-[5-[(3,4-Difluorophenyl)methylamino]pyridin-3-yl]phenol](/img/structure/B14219224.png)
![N-[(2-Methoxyphenyl)methylidene]-P,P-diphenylphosphinic amide](/img/structure/B14219243.png)


